

An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Amino-6-bromophenyl)ethanone
Cat. No.:	B1510461

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **1-(2-Amino-6-bromophenyl)ethanone**, CAS Number 55830-09-6. This document details the compound's physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its critical applications in modern organic and medicinal chemistry. As a key bifunctional building block, its ortho-amino ketone moiety serves as a linchpin for constructing complex heterocyclic systems, most notably substituted quinolines via the Friedländer annulation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility.

Compound Profile and Physicochemical Properties

1-(2-Amino-6-bromophenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of the amino, bromo, and acetyl groups on the phenyl ring offers multiple reactive sites for further functionalization.

Table 1: Key Properties of **1-(2-Amino-6-bromophenyl)ethanone**

Property	Value	Source(s)
CAS Number	55830-09-6	[1]
Molecular Formula	C ₈ H ₈ BrNO	N/A
Molecular Weight	214.06 g/mol	N/A
Appearance	Typically a yellow or white solid	N/A
Purity	≥97% (typical commercial grade)	N/A
Storage	Keep in a dark place, sealed in dry, 2-8°C	N/A

Synthesis and Purification: A Plausible Approach

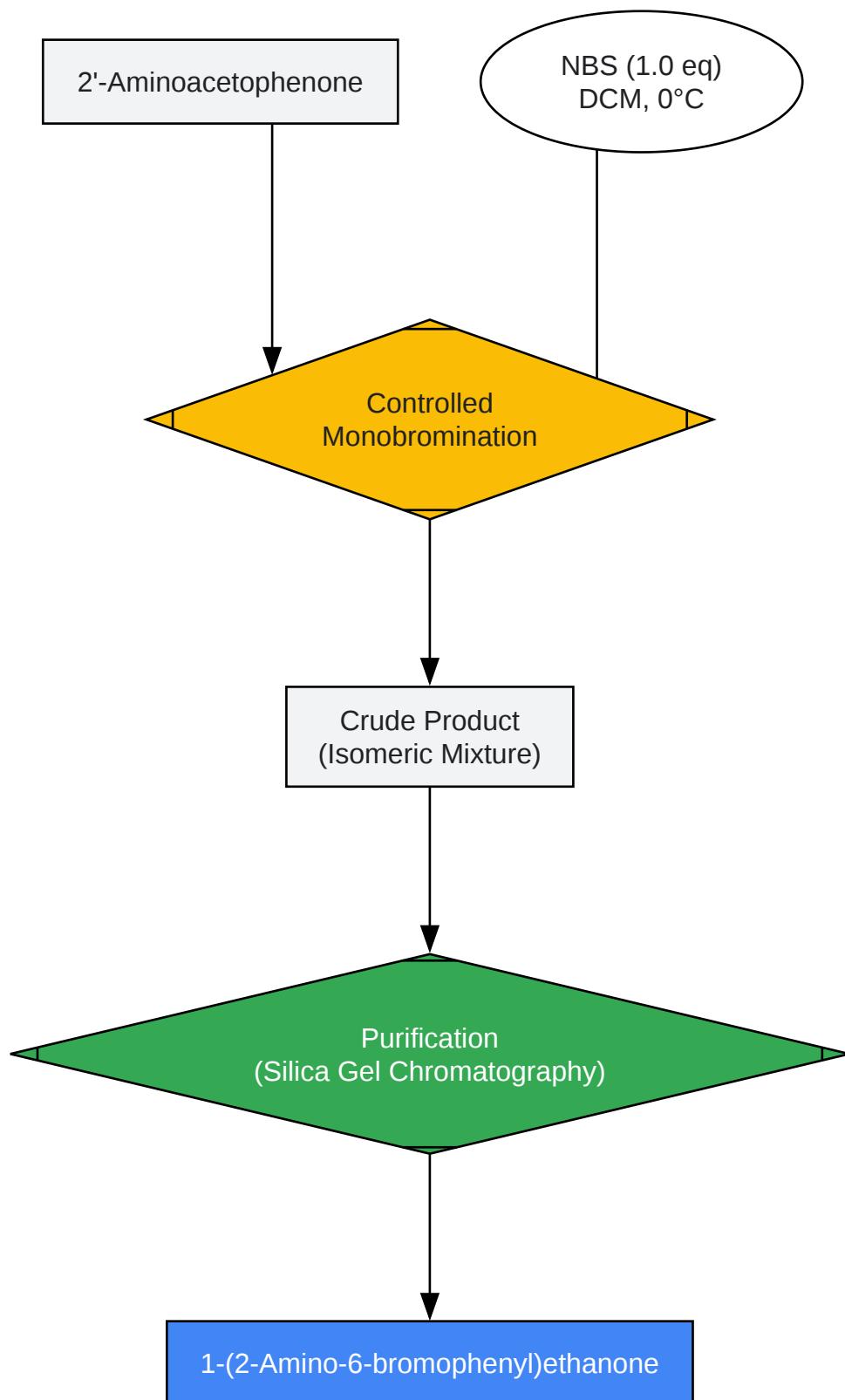
While specific literature detailing the synthesis of the 6-bromo isomer is not as prevalent as for other isomers, a reliable route can be conceptualized from fundamental principles of organic chemistry, starting from the commercially available 2'-aminoacetophenone. The primary challenge is achieving regioselective bromination at the C6 position, which is ortho to the strongly activating amino group.

2.1. Synthetic Rationale

Direct bromination of 2'-aminoacetophenone typically yields a mixture of products, with the major product often being the 5-bromo or 3,5-dibromo derivatives due to the ortho, para-directing nature of the amine.[\[2\]](#) To favor substitution at the C6 position, a strategy involving protection of the more reactive para-position (C4) or using a directing group may be necessary. However, a carefully controlled electrophilic aromatic substitution remains the most direct approach. The protocol below is a generalized procedure adapted for this target.

2.2. Experimental Protocol: Controlled Monobromination

Materials:


- 2'-Aminoacetophenone
- N-Bromosuccinimide (NBS)

- Dichloromethane (DCM) or Acetonitrile (MeCN)
- Silica Gel for column chromatography
- Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

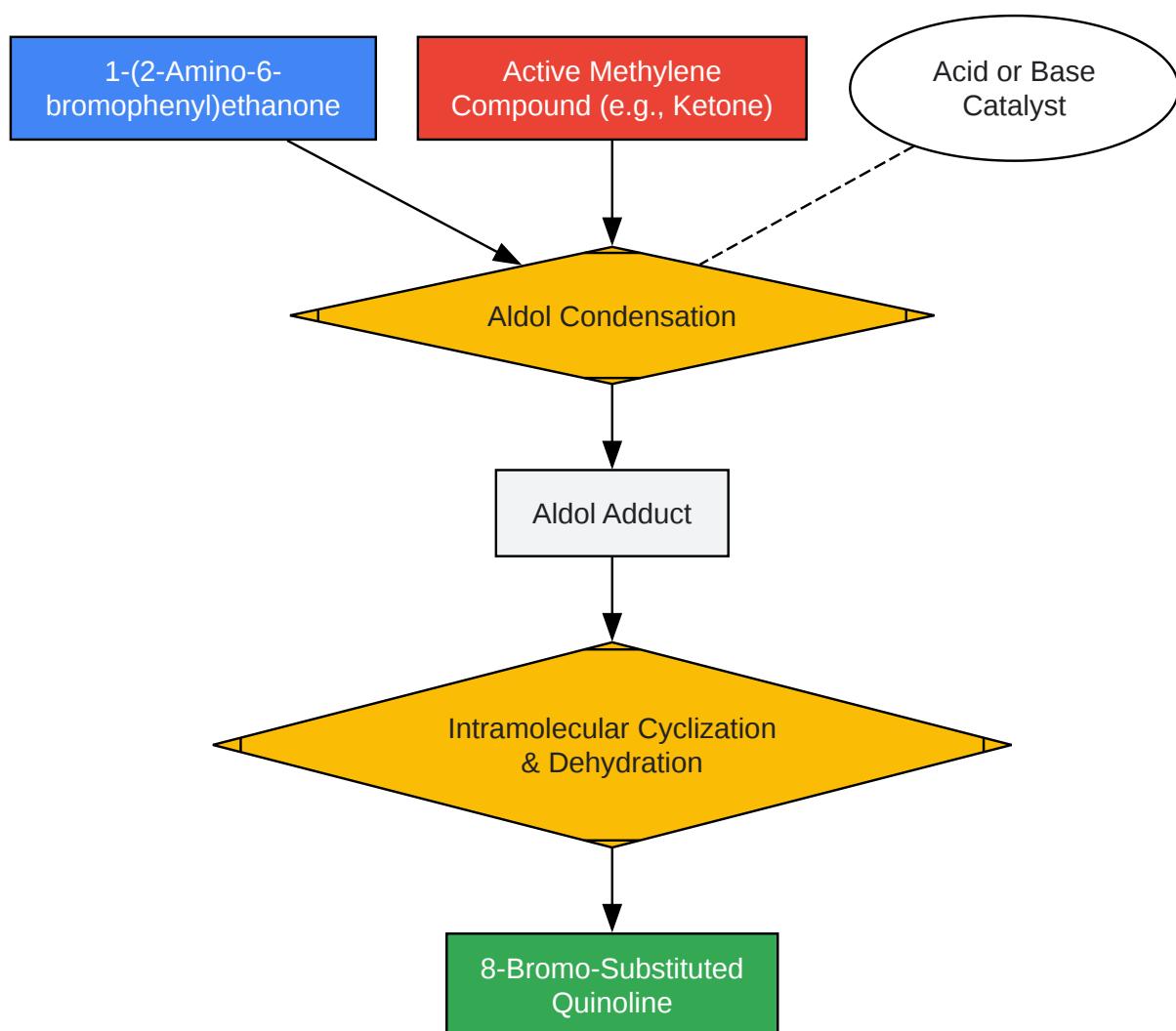
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2'-aminoacetophenone in anhydrous DCM or MeCN (approx. 10 mL per gram of starting material).
- Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction rate and improve selectivity.
- Bromination: Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in the same solvent dropwise over 30-60 minutes. The slow addition helps to minimize over-bromination and side reactions.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at 0°C.
- Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic layer.
- Extraction & Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: The resulting crude product will likely be a mixture of isomers. Purify the desired **1-(2-Amino-6-bromophenyl)ethanone** using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[3]

2.3. Visualization of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(2-Amino-6-bromophenyl)ethanone**.

Core Application: The Friedländer Annulation for Quinolines


The most powerful application of **1-(2-Amino-6-bromophenyl)ethanone** is its role as a precursor in the Friedländer annulation, a classic and efficient method for synthesizing quinoline derivatives.^[4] The reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α -methylene group (a readily enolizable ketone or aldehyde).^[5]

3.1. Mechanistic Insight

The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminoaryl ketone. This is followed by an intramolecular cyclization (condensation of the amine onto the newly formed carbonyl) and subsequent dehydration to yield the aromatic quinoline ring system.^{[4][6]} The use of an acid or base catalyst is common to facilitate the condensation and cyclization steps.^[7]

The significance of using **1-(2-Amino-6-bromophenyl)ethanone** is that the bromine atom is retained on the resulting quinoline scaffold, specifically at the 8-position. These 8-bromoquinolines are valuable intermediates themselves, as the bromine atom can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity, a cornerstone of modern drug discovery.^{[8][9]}

3.2. Visualization of the Friedländer Annulation

[Click to download full resolution via product page](#)

Caption: Logical workflow of the Friedländer annulation to form 8-bromoquinolines.

3.3. General Protocol for 8-Bromoquinoline Synthesis

This protocol describes a general method for synthesizing a substituted 8-bromoquinoline from **1-(2-Amino-6-bromophenyl)ethanone**.

Materials:

- **1-(2-Amino-6-bromophenyl)ethanone** (1.0 eq.)

- Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.1 eq.)
- p-Toluenesulfonic acid (p-TsOH) (0.1 eq.) or Potassium Hydroxide (KOH)
- Toluene or Ethanol
- Apparatus for heating under reflux with a Dean-Stark trap (if using acid catalysis in toluene)

Procedure:

- Charging the Flask: To a round-bottom flask, add **1-(2-Amino-6-bromophenyl)ethanone**, the active methylene compound, the chosen catalyst, and the solvent.
- Heating: Heat the reaction mixture to reflux. If using p-TsOH in toluene, use a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.
- Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
- Cooling and Isolation: Allow the reaction mixture to cool to room temperature. If a solid precipitates, it can be collected by vacuum filtration.
- Work-up: If no solid forms, concentrate the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution (if acid catalyst was used) or water (if base was used), followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[\[2\]](#)

Predicted Spectroscopic and Analytical Data

Full spectroscopic data for this specific isomer is not widely published. However, based on its structure and data from analogous compounds like 2'-aminoacetophenone and other bromo-isomers, a reliable prediction of its key spectral features can be made.[\[10\]](#)[\[11\]](#)[\[12\]](#) This is invaluable for chemists to confirm the identity and purity of their synthesized material.

Table 2: Predicted Spectroscopic Data for **1-(2-Amino-6-bromophenyl)ethanone**

Technique	Expected Features
¹ H NMR	$\delta \sim 2.6$ ppm (s, 3H): Acetyl methyl protons (-COCH ₃). $\delta \sim 4.5$ -5.5 ppm (br s, 2H): Amine protons (-NH ₂), broad and exchangeable with D ₂ O. $\delta \sim 6.7$ -7.5 ppm (m, 3H): Aromatic protons. Expect a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to the three adjacent protons on the ring.
¹³ C NMR	$\delta \sim 28$ -32 ppm: Acetyl methyl carbon (-CH ₃). $\delta \sim 110$ -150 ppm: Six signals for the aromatic carbons, with the C-Br and C-NH ₂ carbons being distinct. $\delta \sim 198$ -202 ppm: Ketone carbonyl carbon (C=O).
IR (cm ⁻¹)	~ 3350 -3480 cm ⁻¹ : N-H stretching (doublet for primary amine). ~ 1650 -1680 cm ⁻¹ : C=O stretching for the aryl ketone. ~ 1600 -1620 cm ⁻¹ : N-H bending and C=C aromatic stretching.
Mass Spec (EI)	M ⁺ at m/z 213/215: Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br in ~1:1 ratio).Fragment at m/z 198/200: Loss of the methyl group (-CH ₃).

Safety, Handling, and Storage

Proper handling of **1-(2-Amino-6-bromophenyl)ethanone** is essential to ensure laboratory safety. As with many halogenated and amino-aromatic compounds, it should be treated as potentially hazardous.

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[\[13\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[14\]](#) Avoid contact with skin and eyes. After handling, wash

hands thoroughly.

- Hazard Statements (Potential): Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
- Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.
- Spills and Disposal: In case of a spill, collect the material mechanically, avoiding dust formation, and place it in a suitable container for disposal.[\[15\]](#) Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

1-(2-Amino-6-bromophenyl)ethanone is a strategically designed chemical intermediate with significant utility for synthetic and medicinal chemists. Its true value is realized in its capacity to serve as a robust precursor to 8-bromo-substituted quinolines via the Friedländer annulation. The presence of the bromine atom provides a reactive handle for subsequent diversification, making this compound an essential tool in the construction of libraries of complex molecules for drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and effective application in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vegpharm.com [vegpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1510461#1-2-amino-6-bromophenyl-ethanone-cas-number-55830-09-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com